Home > Products > Screening Compounds P71559 > 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide - 953138-62-0

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-2829171
CAS Number: 953138-62-0
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide (J147)

Compound Description: J147 is a promising new drug for the treatment of Alzheimer's disease. []

Relevance: While not directly containing an isoxazole ring like 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, J147 shares significant structural similarities. Both compounds feature a trifluoromethyl group and a 3-methoxyphenyl moiety. Additionally, the research paper discusses the relationship between J147 and 1,2,3-triazole derivatives, also bearing a trifluoromethyl substituent, suggesting a potential connection to the isoxazole class as well. []

1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative synthesized and studied for its potential therapeutic benefits. []

Relevance: This compound is structurally related to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide through the presence of a trifluoromethyl group and a 3-methoxyphenyl moiety. It's inclusion in the research paper discussing J147 and related triazole derivatives highlights the exploration of compounds with similar structural features for therapeutic applications. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound is a pyrazole derivative synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride. []

Relevance: While this compound features a pyrazole ring instead of an isoxazole, it shares the presence of a trifluoromethyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. This structural similarity suggests potential overlaps in their chemical properties and biological activities. []

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

Compound Description: This compound is a 2-chloro-N-aryl substituted acetamide derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. It displays significant cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. []

Relevance: This compound features an acetamide moiety like 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, along with a methoxyphenyl group. While the core heterocycles differ (oxadiazole vs. isoxazole), the shared functional groups and their placement in the molecule suggest a potential relationship in their chemical properties and biological activity. []

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This group of thirteen novel compounds were designed and synthesized as potential herbicides. []

Relevance: These compounds share the presence of a trifluoromethyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. While the core heterocycles differ (pyrimidinone vs. isoxazole), the presence of these shared pharmacophores suggests a potential link in their chemical properties and biological activity. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound is an acylthiourea derivative featuring a pyrazole ring, a trifluoromethyl group, and a methoxybenzoyl substituent. It was synthesized and studied for its potential bioactivity. [, ]

Relevance: This compound shares the presence of a trifluoromethyl group with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, along with a methoxyphenyl group. Although the core heterocycles and functional groups connecting them are different (acylthiourea with a pyrazole vs. acetamide with an isoxazole), the presence of these shared pharmacophores suggests a potential relationship in their chemical properties. [, ]

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound is a 1,3,4-thiadiazole derivative designed and synthesized for its potential anticancer activity. []

Relevance: This compound and 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide both contain a trifluoromethyl group and an acetamide moiety. Though they differ in the core heterocycle (thiadiazole vs. isoxazole), the shared pharmacophores suggest a potential relationship in their chemical properties and biological activity, particularly in the context of anticancer research. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a pyrazoline-bearing hybrid molecule containing a 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized and studied for its anticancer properties. []

Relevance: This compound shares a 1,3,4-thiadiazole moiety and an acetamide group with N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, which is already linked to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide due to the shared presence of a trifluoromethyl group and an acetamide moiety. The inclusion of this compound further emphasizes the exploration of various heterocycles with similar functional group substitutions for potential anticancer activity. [, ]

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor derived from celecoxib. It inhibits epidermal growth factor receptor (EGFR) expression and demonstrates antitumor activity. [, , , , ]

Relevance: This compound shares a trifluoromethyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although the core heterocycle is a pyrazole rather than an isoxazole, the presence of these key structural features suggests a potential relationship in their chemical properties and biological activities. OSU-03012's activity as a kinase inhibitor and its role in affecting EGFR expression highlight potential areas of investigation for the target compound as well. [, , , , ]

2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide (5)

Compound Description: This compound is a pyridine derivative synthesized as part of a series of neonicotinoid analogues. It showed good insecticidal activity against cowpea aphid. []

Relevance: This compound features an acetamide moiety and a phenyl group directly attached to the nitrogen atom, similar to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. While the core heterocycle differs (pyridine vs. isoxazole), the presence of these shared functional groups and their positioning suggests a potential relationship in their chemical properties. []

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative containing a trifluoromethyl group and a methoxyphenyl substituent. It was synthesized and its structure determined through X-ray analysis. [, ]

Relevance: This compound shares a trifluoromethyl group and a 2-methoxyphenyl moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although the core heterocycle and overall structure are distinct (pyrazolopyridine vs. isoxazole), the presence of these shared pharmacophores suggests a potential relationship in their chemical properties. [, ]

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

Compound Description: DPA-713 is a pyrazolopyrimidine derivative used as a precursor for the synthesis of DPA-714. It's part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides investigated for their potential as translocator protein ligands. [, ]

Relevance: This compound features a methoxyphenyl group and an acetamide moiety, similar to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. While the core heterocycle is a pyrazolopyrimidine instead of an isoxazole, the presence of these shared functional groups suggests a potential relationship in their chemical properties. Additionally, the research focusing on translocator protein ligands indicates potential biological activities that could be explored for the target compound. [, ]

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

Compound Description: DPA-714 is a pyrazolopyrimidine derivative designed for labelling with fluorine-18 for in vivo imaging with positron emission tomography. It exhibits high affinity for the translocator protein (18 kDa) with a Ki of 7.0 nM. []

Relevance: This compound is structurally related to DPA-713, sharing the pyrazolopyrimidine core and an acetamide moiety. DPA-713 is further linked to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide through the shared presence of a methoxyphenyl group and an acetamide moiety. The research highlighting DPA-714's use as a PET imaging agent and its binding affinity for the translocator protein suggests potential applications and biological activity screenings for the target compound. [, ]

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: These are a series of oxadiazole and pyridine bearing 1,2,3,4-tetrahydropyrimidine derivatives synthesized using microwave irradiation. These compounds showed potent antimicrobial and antitubercular activity. []

Relevance: These compounds share the acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide and contain a methoxyphenyl group. While the core heterocycles differ (oxadiazole and pyridine vs. isoxazole), the presence of these shared functional groups suggests a potential relationship in their chemical properties and biological activity. These compounds highlight the potential of exploring antimicrobial and antitubercular activities for the target compound. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase (CDK) 5 that reduces Mcl-1 levels in cancer cell lines. []

Relevance: Although this compound features a pyrazole ring instead of an isoxazole, it shares the acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. This structural similarity suggests potential overlaps in their chemical properties and biological activities. Specifically, analog 24's role as a CDK5 inhibitor and its effect on Mcl-1 levels could be relevant for investigating the target compound's potential in cancer research. []

N-(3-aryl-4-benzoyl-1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-yl)benz-and-acetamides

Compound Description: This series of compounds were formed via cycloaddition of 2-phenacyl-1H-benzimidazole to 2-phenyl-or 2-methyl-4-arylidene-1,3-oxazol-5-ones. []

Relevance: These compounds, while containing a different core heterocyclic structure (tetrahydropyrido[1,2-a]benzimidazole), possess an acetamide group, similar to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. The shared acetamide functionality suggests a potential relationship in their chemical properties and reactivity, especially in the context of cycloaddition reactions. []

Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)- carbamate and 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl)-acetamide

Compound Description: These are novel sulfonamide carbamate and sulfonamide acylthiourea hybrid compounds with potent antimicrobial activity. []

Relevance: These compounds share the presence of an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although the core structures and other functional groups differ significantly, the presence of this shared pharmacophore and their demonstrated antimicrobial activity highlight the potential for exploring similar biological activity in the target compound. []

2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate

Compound Description: This compound is a pyrazole derivative designed as a Protox inhibitor and exhibits potent herbicidal activity. []

Relevance: This compound and 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide share a trifluoromethyl group. Although their core heterocycles and other substituents differ, the presence of this shared pharmacophore suggests a potential link in their chemical properties, particularly in the context of their activity as enzyme inhibitors. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (compound 56)

Compound Description: Compound 56 is a selective orexin-1 receptor antagonist that effectively crosses the blood-brain barrier and occupies orexin-1 receptors in the rat brain. It demonstrates potential for treating psychiatric disorders associated with stress or hyperarousal states. []

Relevance: This compound shares a trifluoromethyl group with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although their core heterocycles and overall structures differ, the presence of this shared pharmacophore suggests a potential link in their chemical properties. The research highlighting compound 56's activity as an orexin-1 receptor antagonist and its potential in treating psychiatric disorders could inform investigations into the target compound's neurological activity. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound is an indole derivative containing a methoxyphenyl substituent and an acetamide moiety. Its structure was determined through X-ray analysis. []

Relevance: This compound shares a methoxyphenyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. While the core heterocycle is an indole instead of an isoxazole, the presence of these shared functional groups suggests a potential relationship in their chemical properties. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that effectively inhibits inflammation in adjuvant-induced arthritis, a rat model for rheumatoid arthritis. It also demonstrates efficacy in relieving joint pain in a guinea pig model of iodoacetate-induced osteoarthritis. []

Relevance: This compound shares a methoxyphenyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although their core heterocycles and overall structures are distinct (pyrroloquinoline vs. isoxazole), the presence of these shared pharmacophores suggests a potential relationship in their chemical properties. The research highlighting MF498's activity as an EP4 antagonist and its anti-inflammatory and analgesic effects in animal models could inform investigations into the target compound's potential for treating inflammatory diseases. []

N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f)

Compound Description: This compound is a phthalazine derivative with good antitumor activity, particularly against human esophageal cancer cells (IC50 = 8.13 μmol•L−1). []

Relevance: While this compound features a phthalazine ring instead of an isoxazole, it shares the presence of a methoxyphenyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. This structural similarity suggests potential overlaps in their chemical properties and biological activities. Specifically, 5f's promising antitumor activity could be relevant for investigating the target compound's potential in cancer research. []

N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)

Compound Description: This compound is another phthalazine derivative demonstrating good antitumor activity, particularly against human esophageal cancer cells (IC50 = 9.31 μmol•L−1). []

Relevance: While this compound also features a phthalazine ring instead of an isoxazole, it shares the presence of an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. This structural similarity, alongside its demonstrated antitumor activity, suggests potential overlaps in their chemical properties and biological activities. The findings related to 8c's anticancer potential could inform investigations into the target compound's effectiveness against cancer cell lines. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

Compound Description: This compound is a 1,3,4-oxadiazole derivative containing a phthalazine moiety and a trifluoromethyl group. It exhibits promising antibacterial activity against various Gram-positive and Gram-negative bacteria. []

Relevance: This compound shares a trifluoromethyl group with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Though their core heterocycles differ (oxadiazole and phthalazine vs. isoxazole), the shared pharmacophore suggests a potential link in their chemical properties and biological activity, particularly in the context of antimicrobial research. []

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

Compound Description: This compound is another 1,3,4-oxadiazole derivative containing a phthalazine moiety. It demonstrates promising antibacterial activity against various Gram-positive and Gram-negative bacteria. []

Relevance: While this compound lacks a trifluoromethyl group, it shares the 1,3,4-oxadiazole and phthalazine moieties with 4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c), which is already linked to the target compound through the trifluoromethyl group. This structural relationship, along with its demonstrated antibacterial activity, suggests potential overlaps in their chemical properties and biological activity, particularly in the context of antimicrobial research. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

Compound Description: This compound is a chalcone derivative linked to a 1,3,4-oxadiazole and phthalazine moiety. It displays potent antibacterial activity against various Gram-positive, Gram-negative, and fungal strains. []

Relevance: Although this compound lacks a trifluoromethyl group, it shares the 1,3,4-oxadiazole, phthalazine, and acetamide moieties with previous related compounds (3c and 3d), which are already linked to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide through the trifluoromethyl group. This structural relationship, along with its demonstrated broad-spectrum antimicrobial activity, suggests potential overlaps in their chemical properties and biological activity. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

Compound Description: This compound is another chalcone derivative linked to a 1,3,4-oxadiazole and phthalazine moiety. It exhibits potent antibacterial activity against various Gram-positive, Gram-negative, and fungal strains. Additionally, it shows good target binding towards bacterial bioavailability. []

Relevance: Although this compound lacks a trifluoromethyl group, it shares the 1,3,4-oxadiazole, phthalazine, acetamide moieties, and a methoxyphenyl group with previous related compounds (3c, 3d, and 5d), which are already linked to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide through the trifluoromethyl group. This structural relationship, along with its demonstrated broad-spectrum antimicrobial activity and good target binding, suggests potential overlaps in their chemical properties and biological activity. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

Compound Description: This compound is an indole derivative and a key intermediate in the synthesis of various bioactive compounds, including osimertinib. []

Relevance: While this compound lacks the isoxazole ring, trifluoromethyl group, and acetamide moiety present in 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, its relevance stems from its role as an intermediate in the synthesis of osimertinib. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer. Given the presence of a trifluoromethyl group in osimertinib and the focus on kinase inhibition in other related compounds like OSU-03012, exploring the target compound's potential interaction with kinases, particularly EGFR, might be a worthwhile avenue for investigation. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

Compound Description: This compound is a third-generation EGFR TKI with therapeutic potential in cancer treatment. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

Compound Description: This compound is another third-generation EGFR TKI with promising therapeutic effects in cancer treatment. []

Relevance: While this compound lacks the core structural features of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, it shares a trifluoromethyl group with the target compound and is classified as a third-generation EGFR TKI. This connection, along with the focus on kinase inhibition in other related compounds like OSU-03012, suggests that investigating the target compound's potential interaction with kinases, particularly EGFR, might be a fruitful line of inquiry. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

Compound Description: This compound is another third-generation EGFR TKI with potential therapeutic applications in cancer treatment. []

N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide (4a)

Compound Description: This compound is a 2-pyrazoline substituted 4-thiazolidinone derivative that exhibits potent antiviral activity against Tacaribe TRVL 11 573 virus strain. []

Relevance: This compound shares a methoxyphenyl group and an acetamide moiety with 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Although the core heterocycles differ significantly (pyrazoline and thiazolidinone vs. isoxazole), the presence of these shared pharmacophores and its demonstrated antiviral activity suggest a potential for exploring similar biological activity in the target compound. []

2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine- 3-carboxamide (10)

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized as a potential iso-C-nucleoside analogue. []

Relevance: Although this compound lacks the isoxazole ring, trifluoromethyl group, and direct substitution pattern found in 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, it shares the acetamide moiety. The research focus on developing iso-C-nucleoside analogues suggests a potential for exploring similar synthetic strategies and potential biological activities for the target compound. []

Properties

CAS Number

953138-62-0

Product Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.335

InChI

InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-18(25)23-16-8-3-2-7-15(16)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)

InChI Key

YGAUSAGXKUWSSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.